Trimethylphosphine hydrogen chloride
Description
Historical Trajectories and Evolution of Research Focus in Organophosphorus Chemistry
The field of organophosphorus chemistry dates back to the 19th century. One of the earliest significant developments was the synthesis of a mixture including trimethylphosphine (B1194731) in 1845 by French chemist Paul Thénard. nih.gov This initial work laid the groundwork for future explorations into compounds containing a carbon-phosphorus bond. Throughout the late 19th and early 20th centuries, chemists like Michaelis and Arbuzov developed key methodologies for constructing C–P bonds, which are now foundational in organophosphorus synthesis. rsc.orgmdpi.com
The research focus within organophosphorus chemistry has undergone significant shifts over the decades. In the 1930s and 1940s, research intensified, partly driven by military interests, leading to the development of highly toxic nerve agents like Sarin and Tabun. rsc.orgnih.govresearchgate.net Concurrently, efforts were made to create less toxic derivatives for use as insecticides, which became widespread after World War II, peaking in the 1970s. nih.gov As environmental concerns grew regarding persistent organochlorine pesticides, organophosphorus compounds offered an alternative due to their greater instability and hydrolytic degradation. mdpi.com In recent decades, the focus has expanded dramatically, with organophosphorus compounds, including phosphines and their derivatives, becoming indispensable in areas like homogeneous catalysis, materials science, and medicinal chemistry. rsc.orggessnergroup.com
Table 1: Milestones in Organophosphorus Chemistry
| Year | Discovery/Development | Key Figure(s) | Significance |
|---|---|---|---|
| 1669 | Discovery of elemental phosphorus | Hennig Brand | Isolated the element, naming it "light-bearer". rsc.org |
| 1845 | First synthesis of a mixture containing trimethylphosphine | Paul Thénard | An early synthesis of a compound with a carbon-phosphorus bond. nih.gov |
| 1854 | Synthesis of tetraethyl pyrophosphate (TEPP) | Moschnin & de Clermont | The first synthesized organophosphorus cholinesterase inhibitor. nih.govmdpi.com |
| 1898 | Development of reactions to form P-C bonds | Michaelis | Advanced the synthetic toolkit for creating organophosphorus compounds. nih.govmdpi.com |
| 1930s-1940s | Synthesis of nerve agents (e.g., Tabun, Sarin) | Gerhard Schrader | Marked a period of intense research into highly toxic organophosphates. rsc.orgnih.gov |
| Post-WWII | Widespread use of organophosphorus compounds as insecticides | Multiple researchers | Became a major class of agricultural pesticides. nih.govresearchgate.net |
| Late 20th Century - Present | Expansion into catalysis and materials science | Multiple researchers | Phosphine (B1218219) ligands become crucial in transition metal-catalyzed reactions. gessnergroup.comprochemonline.com |
Current Significance and Interdisciplinary Scope in Contemporary Chemical Science
Trimethylphosphine, the precursor to trimethylphosphine hydrogen chloride, is a pivotal molecule in contemporary chemistry. Its simple structure belies a rich reactivity profile that makes it and its derivatives valuable across various chemical disciplines. The hydrochloride salt, often represented as [HP(CH₃)₃]⁺Cl⁻, is typically a stable, solid form that is easier to handle and store than the volatile and pyrophoric parent phosphine. google.com The formation of this salt via reaction with hydrogen chloride is also a key step in the purification of trimethylphosphine. google.com
As a chemical entity, trimethylphosphine is a strong nucleophile and a moderately strong base (pKa of the conjugate acid is 8.65). wikipedia.orgchemicalbook.com It reacts readily with strong acids, like hydrogen chloride, to form phosphonium (B103445) salts. wikipedia.org This reactivity makes it a useful reagent in various organic transformations. For instance, trimethylphosphine is an electron-rich phosphine ligand employed in the Mitsunobu reaction and the Aza-Wittig reaction.
The term "adduct" is also central to its chemistry. In a broader sense, the phosphonium salt itself can be considered an adduct of the Lewis base (trimethylphosphine) and the Brønsted acid (HCl). More complex adducts are also studied; for example, hydrogen-bonded adducts between phosphites (related organophosphorus compounds) and hydrogen chloride have been identified and characterized spectroscopically. nih.gov These studies provide insight into the fundamental interactions, such as hydrogen bonding versus nucleophilic substitution, that govern the reactivity of phosphorus compounds with acids. nih.gov
Table 2: Selected Properties of Trimethylphosphine
| Property | Value | Reference(s) |
|---|---|---|
| Chemical Formula | P(CH₃)₃ | wikipedia.org |
| Molar Mass | 76.079 g·mol⁻¹ | wikipedia.org |
| Appearance | Colorless liquid | wikipedia.org |
| Boiling Point | 38 to 39 °C | wikipedia.org |
| pKa of Conjugate Acid ([HPMe₃]⁺) | 8.65 | wikipedia.org |
| Tolman Cone Angle | 118° | wikipedia.org |
| Dipole Moment | 1.19 Debye | wikipedia.org |
Phosphines are among the most important classes of ligands in homogeneous catalysis, and trimethylphosphine (PMe₃) is a quintessential example. gessnergroup.com Its significance in coordination chemistry arises from a combination of its electronic and steric properties. It is a strong electron donor, which helps to stabilize metal centers in various oxidation states. gessnergroup.com
Its steric profile, quantified by the Tolman cone angle of 118°, is relatively small. wikipedia.org This compactness allows multiple PMe₃ ligands to coordinate to a single metal center, which can be a desirable feature in catalyst design. wikipedia.org Trimethylphosphine forms stable complexes with most transition metals, and these complexes often exhibit high catalytic activity. prochemonline.com A notable application is in the synthesis of ruthenium trimethylphosphine complexes, which serve as effective catalysts for the hydrogenation of carbon dioxide to formic acid. researchgate.net The ability to tune the electronic and steric environment of a metal center by using ligands like trimethylphosphine is a cornerstone of modern catalyst development, enabling difficult chemical transformations for applications in fine chemicals, pharmaceuticals, and sustainable energy. gessnergroup.com
Table 3: Examples of Catalytic Systems Using Trimethylphosphine Ligands
| Metal Center | Reaction Type | Application Example | Reference(s) |
|---|---|---|---|
| Ruthenium (Ru) | Hydrogenation | Conversion of CO₂ to formic acid | researchgate.net |
| Palladium (Pd) | Cross-Coupling | Formation of C-C and C-heteroatom bonds | gessnergroup.com |
| Rhodium (Rh) | Hydrogenation | Catalyzes various hydrogenation reactions | rsc.org |
| Tantalum (Ta) | C-H Activation | Formation of organometallic complexes via reactive solvent use | rsc.org |
Structure
3D Structure of Parent
Properties
CAS No. |
10237-22-6 |
|---|---|
Molecular Formula |
C3H10ClP |
Molecular Weight |
112.54 g/mol |
IUPAC Name |
trimethylphosphane;hydrochloride |
InChI |
InChI=1S/C3H9P.ClH/c1-4(2)3;/h1-3H3;1H |
InChI Key |
QMGCGMCWRCSEPP-UHFFFAOYSA-N |
Canonical SMILES |
CP(C)C.Cl |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry
Direct Protonation and Phosphonium (B103445) Salt Formation Strategies
The most straightforward method for preparing trimethylphosphine (B1194731) hydrogen chloride involves the direct reaction of trimethylphosphine, a Lewis base, with hydrogen chloride, a strong acid. This acid-base reaction results in the formation of the trimethylphosphonium cation and the chloride anion, which constitute the salt [(CH₃)₃PH]⁺Cl⁻.
In the gas phase, trimethylphosphine and hydrogen chloride can react to form a hydrogen-bonded adduct. Studies on analogous systems, such as the interaction between trimethyl phosphite (B83602) and hydrogen chloride, indicate that these adducts can be formed and characterized under specific conditions, like matrix isolation. nih.gov While the primary interaction is the formation of the phosphonium salt, the initial gas-phase encounter involves the formation of a complex stabilized by a P···H-Cl hydrogen bond. The kinetics and thermodynamics of such gas-phase proton transfer reactions are of fundamental interest in understanding the intrinsic basicity of phosphines. rsc.org The reaction is a direct Lewis acid-base adduct formation, which is typically rapid and exothermic.
A common and practical laboratory-scale synthesis of trimethylphosphine hydrogen chloride is conducted in the solution phase. google.com In a typical procedure, trimethylphosphine, often present in an organic solvent like diethyl ether or dibutyl ether, is treated with aqueous hydrochloric acid. google.com Due to the high basicity of trimethylphosphine (pKa of the conjugate acid [HPMe₃]⁺ is 8.65), the proton transfer is highly favorable. wikipedia.org The resulting phosphonium salt, [(CH₃)₃PH]⁺Cl⁻, is ionic and therefore preferentially partitions into the aqueous phase. google.com This property is exploited in purification procedures where shaking a crude organic solution of trimethylphosphine with hydrochloric acid effectively extracts the phosphine (B1218219) as its non-volatile salt into the water layer, separating it from non-basic organic impurities. google.com The trimethylphosphine can later be regenerated by treating the aqueous solution with a strong base, such as potassium hydroxide. google.com
Table 1: Example of Solution-Phase Synthesis of this compound google.com
| Reactant 1 | Reactant 2 | Solvent System | Procedure | Product |
|---|
Routes to Coordination Complexes Incorporating Trimethylphosphine and Chloride Ligands
Trimethylphosphine is a compact and strongly electron-donating ligand, making it a staple in coordination chemistry. wikipedia.org Its combination with the chloride anion, a versatile anionic ligand, allows for the synthesis of a vast number of stable complexes with a wide range of metals and main group elements. wikipedia.org These complexes are often synthesized by reacting a metal chloride salt with a stoichiometric amount of trimethylphosphine in a suitable solvent.
Transition metal chloride complexes frequently serve as precursors for the synthesis of trimethylphosphine derivatives. The reaction of a metal halide, such as tantalum(V) chloride (TaCl₅) or tungsten(VI) chloride (WCl₆), with trimethylphosphine can lead to the formation of coordination complexes where both chloride and PMe₃ are bound to the metal center. rsc.org Depending on the metal, its oxidation state, and the reaction conditions, these reactions can also involve the reduction of the metal center. rsc.org Examples of such complexes are numerous and span the entire transition series, including dinuclear tantalum complexes like Ta₂Cl₄(PMe₃)₄H₂. acs.org The resulting complexes, featuring M-Cl and M-PMe₃ bonds, are pivotal starting materials for further organometallic synthesis.
The chemistry is not limited to transition metals. Main group elements that act as Lewis acids also form stable adducts and complexes with trimethylphosphine and chloride. For instance, halides of elements like mercury (e.g., HgCl₂) readily react with phosphines to form coordination compounds. acs.org The synthesis generally involves the direct reaction of the main group element halide with trimethylphosphine. The strong σ-donating ability of the phosphine and the Lewis acidic nature of the main group halide drive the formation of these stable complexes.
Table 2: Representative Coordination Complexes with Trimethylphosphine and Chloride Ligands
| Central Element | Complex Formula | Class | Reference |
|---|---|---|---|
| Tantalum (Ta) | Ta₂Cl₄(PMe₃)₄H₂ | Transition Metal | acs.org |
| Tantalum (Ta) | Ta(PMe₃)₃(η²-CH₂–PMe₂)(η²-CH–PMe₂) | Transition Metal | rsc.org |
| Molybdenum (Mo) | Mo(PMe₃)₅H₂ | Transition Metal | rsc.org |
| Tungsten (W) | W(PMe₃)₄(η²-CH₂–PMe₂)H | Transition Metal | rsc.org |
Generation and Utilization in Situ in Complex Reaction Systems
In certain applications, particularly in catalysis or in processes like Metal-Organic Vapour Phase Epitaxy (MOVPE), it can be advantageous to generate this compound in situ. google.com This approach avoids the isolation and storage of the phosphonium salt. It can be achieved by introducing a source of hydrogen chloride, such as HCl gas or a reagent that eliminates HCl, into a reaction medium containing trimethylphosphine. The resulting phosphonium salt can then serve various functions. For example, it can act as a controlled source of either trimethylphosphine or HCl, with their release being modulated by adjusting the reaction conditions (e.g., temperature or addition of a base). This in situ formation is a key strategy in reactions where the concentration of free phosphine or acid needs to be carefully managed. scielo.org.mx
Fundamental Reactivity and Mechanistic Investigations
Acid-Base Equilibria and Proton Transfer Dynamics Involving Trimethylphosphine (B1194731)
Trimethylphosphine (PMe₃) is a well-characterized Lewis base that readily reacts with strong acids such as hydrogen chloride (HCl) to form the corresponding phosphonium (B103445) salt, [HPMe₃]Cl. wikipedia.orgsciencemadness.org This acid-base reaction is a reversible equilibrium, the position of which is dictated by the relative acid and base strengths and the reaction conditions.
The basicity of trimethylphosphine is quantified by the pKa of its conjugate acid, [HPMe₃]⁺, which is 8.65. wikipedia.org This value indicates that trimethylphosphine is a moderately strong base, capable of readily accepting a proton from strong acids. The proton transfer from HCl to PMe₃ is a rapid process, characteristic of proton transfer reactions between strong acids and bases. arxiv.orglibretexts.org In aqueous solutions, the equilibrium lies far to the right, favoring the formation of the trimethylphosphonium cation and the chloride anion.
H₃CP(CH₃)₂ + HCl ⇌ [H₃CP(CH₃)₂H]⁺ + Cl⁻
The dynamics of this proton transfer are influenced by the solvent environment. In polar solvents, the ionic phosphonium salt is stabilized, further driving the equilibrium towards the products. The study of proton transfer dynamics in similar systems suggests that the process involves solvent molecules that facilitate the transfer through a network of hydrogen bonds. arxiv.orgchemrxiv.org
Table 1: Acid-Base Properties of Trimethylphosphine
| Compound/Ion | Formula | pKa | Basicity |
|---|---|---|---|
| Trimethylphosphine | P(CH₃)₃ | 8.65 (for conjugate acid) | Moderate Base |
This table provides the pKa value for the conjugate acid of trimethylphosphine, which is a measure of its basicity.
Nucleophilic and Electrophilic Reactivity Profiles of Trimethylphosphine in the Presence of Hydrogen Chloride
The formation of trimethylphosphine hydrogen chloride significantly modifies the reactivity of the phosphorus center. While trimethylphosphine is a strong nucleophile due to the lone pair of electrons on the phosphorus atom, its protonation to form the trimethylphosphonium cation alters this characteristic. pearson.com
Neutral trimethylphosphine is a potent nucleophile, readily participating in reactions such as the formation of phosphorus ylides. pearson.com However, in the presence of hydrogen chloride, the phosphorus lone pair is protonated, diminishing its nucleophilicity. The resulting trimethylphosphonium cation is electrophilic at the phosphorus center, although it is a relatively stable cation.
The interaction of trimethylphosphine with hydrogen chloride can be contrasted with similar systems, such as the interaction of trimethyl phosphite (B83602) with HCl. In that case, at low temperatures in a nitrogen matrix, a hydrogen-bonded adduct is formed. However, when premixed in the gas phase, a nucleophilic substitution reaction occurs. nih.gov This highlights the delicate balance between hydrogen bonding and full proton transfer, which is shifted towards the latter in the case of the more basic trimethylphosphine.
In reactions with organic substrates, the presence of HCl can act as a switch for the reactivity of trimethylphosphine. For instance, in a basic medium, PMe₃ will act as a nucleophile. In a strongly acidic medium, its reactivity will be quenched due to the formation of the phosphonium salt.
Multicomponent reactions (MCRs) are synthetic strategies where multiple reactants combine in a single step to form a complex product. beilstein-journals.orgallfordrugs.com Phosphines can act as nucleophilic catalysts or reagents in MCRs. rsc.org The presence of hydrogen chloride, by converting the nucleophilic phosphine (B1218219) into an electrophilic phosphonium salt, can inhibit or alter the course of these reactions. For a phosphine-catalyzed MCR, the addition of HCl would effectively halt the catalytic cycle by sequestering the active nucleophilic catalyst. Conversely, a reaction that generates a basic intermediate could be influenced by the presence of this compound, which would act as a proton source.
Oxidative Addition and Reductive Elimination Pathways in Organometallic Systems
Oxidative addition and reductive elimination are fundamental steps in many catalytic cycles involving organometallic complexes. wikipedia.orgwikipedia.org Trimethylphosphine is a common ancillary ligand in these complexes, influencing the reactivity of the metal center through its electronic and steric properties. wikipedia.orgwikipedia.org
Oxidative addition involves the addition of a substrate (e.g., an alkyl halide) to a metal center, leading to an increase in the metal's oxidation state and coordination number. umb.edu The presence of chloride ions, from this compound or other sources, can influence the nature of the resulting complex. For example, the oxidative addition of an alkyl halide to a metal center bearing trimethylphosphine ligands can be followed by coordination of a chloride ion.
A stable iridium complex, mer-[IrH(Me)Cl(PMe₃)₃], which has cis-oriented hydride and methyl groups, is surprisingly stable towards reductive elimination, highlighting the subtle interplay of all ligands in determining reactivity. umb.eduumb.edu
Ligand Exchange Dynamics in Metal Complexes
Ligand exchange, or substitution, is a reaction where one ligand in a coordination complex is replaced by another. libretexts.orgchemguide.co.uk The presence of this compound can influence these dynamics in several ways. The chloride ion is a potential ligand that can compete with other ligands for coordination sites on a metal center. libretexts.orgchemguide.co.uk
In a solution containing a metal complex with trimethylphosphine ligands, the addition of HCl can lead to the protonation of a dissociated PMe₃ ligand, shifting the ligand dissociation equilibrium. This can open up a coordination site on the metal, facilitating the coordination of a chloride ion or another substrate. This principle has been observed in gold(III) complexes, where the protonation of a dissociated phosphine ligand by triflic acid shifts the equilibrium towards a tricoordinate intermediate that is more reactive towards reductive elimination. acs.org
The relative concentrations of trimethylphosphine, its protonated form, and chloride ions will therefore play a critical role in the speciation and reactivity of metal complexes in solution.
Table 2: Mentioned Chemical Compounds
| Compound Name | Chemical Formula |
|---|---|
| Trimethylphosphine | P(CH₃)₃ |
| Hydrogen Chloride | HCl |
| This compound | [HP(CH₃)₃]Cl |
| Trimethylphosphonium ion | [HP(CH₃)₃]⁺ |
| Chloride ion | Cl⁻ |
| Triflic acid | CF₃SO₃H |
| mer-[IrH(Me)Cl(PMe₃)₃] | IrH(CH₃)Cl(P(CH₃)₃)₃ |
| Gold(III) complexes | Au(III) complexes |
| Palladium(IV) complexes | Pd(IV) complexes |
| Platinum(IV) complexes | Pt(IV) complexes |
Coordination Chemistry and Metal Complexation Research
Ligand Properties of Trimethylphosphine (B1194731) in Chloride-Containing Systems
Trimethylphosphine (PMe₃) is a highly basic, electron-rich tertiary phosphine (B1218219) that serves as a strong σ-donor ligand in coordination complexes. researchgate.netijcce.ac.ir Its hydrochloride salt, trimethylphosphine hydrogen chloride, can act as a convenient air-stable precursor for the in-situ generation of the PMe₃ ligand. rsc.orgrsc.org The coordination of PMe₃ to a metal center is primarily through the lone pair of electrons on the phosphorus atom.
Electronic and Steric Parameters in Complex Design
The design and subsequent reactivity of transition metal complexes are heavily influenced by the electronic and steric characteristics of their ligands. For phosphines, these properties are often quantified by the Tolman electronic parameter (TEP) and the cone angle (θ).
Electronic Properties: Trimethylphosphine is recognized as a strong electron-donating ligand. This is attributed to the electron-releasing inductive effect of the three methyl groups, which increases the electron density on the phosphorus atom, enhancing its σ-donor capability. The pKa of its conjugate acid, [HPMe₃]⁺, is 8.65, indicating its strong basicity. researchgate.net The electronic character of PMe₃ influences the electron density at the metal center, which in turn affects the metal's reactivity and the properties of other coordinated ligands.
Steric Properties: The steric bulk of a phosphine ligand is a critical factor in determining the coordination number and geometry of the resulting metal complex. The Tolman cone angle for trimethylphosphine is 118°. researchgate.netijcce.ac.ir This relatively small cone angle, compared to other tertiary phosphines like triphenylphosphine (B44618) (145°), allows for the coordination of multiple PMe₃ ligands to a single metal center, leading to the formation of stable, coordinatively saturated complexes. researchgate.netijcce.ac.ir
Interactive Data Table: Comparison of Ligand Properties
| Ligand | Tolman Electronic Parameter (ν(CO) in cm⁻¹) | Tolman Cone Angle (θ) in degrees |
| Trimethylphosphine (PMe₃) | 2064.1 | 118 |
| Triethylphosphine (PEt₃) | 2061.7 | 132 |
| Triphenylphosphine (PPh₃) | 2068.9 | 145 |
| Tricyclohexylphosphine (PCy₃) | 2056.4 | 170 |
This table provides a comparative view of the electronic and steric parameters of trimethylphosphine against other common phosphine ligands.
Impact on Metal Center Reactivity and Selectivity
The combination of strong electron-donating character and modest steric bulk makes trimethylphosphine a valuable ligand for influencing the reactivity and selectivity of metal centers in catalysis and organometallic chemistry. The electron-rich nature of PMe₃ can stabilize metals in lower oxidation states and promote oxidative addition reactions. Conversely, its steric profile can influence the accessibility of substrates to the metal center, thereby controlling selectivity.
In chloride-containing systems, the interplay between the electronic properties of PMe₃ and the chloride ligand is crucial. The strong σ-donation from PMe₃ can influence the lability of the trans-chloride ligand, a phenomenon known as the trans effect. This can be exploited to control substitution reactions at the metal center.
Synthesis and Structural Elucidation of Transition Metal Complexes
The synthesis of transition metal complexes containing trimethylphosphine and chloride ligands has been extensively explored, leading to a diverse range of compounds with varying geometries and nuclearities.
Homogeneous Coordination Compounds
A variety of homogeneous transition metal complexes featuring both trimethylphosphine and chloride ligands have been synthesized and structurally characterized. These complexes span different coordination numbers and geometries, largely dictated by the metal ion and the stoichiometry of the ligands.
Square Planar Complexes: A common geometry for d⁸ metal ions like Ni(II), Pd(II), and Pt(II) is square planar. The complex trans-[PdCl₂(PMe₃)₂] is a well-characterized example. The synthesis of such complexes often involves the direct reaction of a metal halide salt with trimethylphosphine. For instance, the reaction of palladium(II) chloride with PMe₃ yields the corresponding bis(trimethylphosphine)palladium(II) chloride. chemicalbook.com Isomeric control is also possible; for example, both cis- and trans-isomers of [PtCl₂(PMe₃)₂] have been synthesized and studied. researchgate.net
Octahedral Complexes: For metals that favor a coordination number of six, such as Rh(III), octahedral complexes are formed. An example is the facial (fac) and meridional (mer) isomers of [RhCl₃(PMe₃)₃]. frontiersin.org The specific isomer obtained can be influenced by the reaction conditions.
Other Geometries: Trimethylphosphine can also stabilize complexes with other geometries. For instance, tetrahedral complexes of the type [NiCl₂(PMe₃)₂] have been reported. rsc.orgresearchgate.netescholarship.org The preference for a tetrahedral versus a square planar geometry in four-coordinate Ni(II) complexes is a subtle balance of electronic and steric factors. chemicalbook.com
Interactive Data Table: Selected Homogeneous Trimethylphosphine-Chloride Complexes
| Complex | Metal | Coordination Geometry | Key Structural Features |
| trans-[PdCl₂(PMe₃)₂] | Pd(II) | Square Planar | Pd-P and Pd-Cl bond lengths are well-defined. chemicalbook.com |
| cis-[PtCl₂(PMe₃)₂] | Pt(II) | Square Planar | Shows distinct spectroscopic properties from the trans isomer. researchgate.net |
| [RhCl(PMe₃)₃] | Rh(I) | Square Planar (distorted) | Exhibits a square planar geometry with some tetrahedral distortion due to steric crowding. rsc.orgrsc.org |
| fac-[RhCl₃(PMe₃)₃] | Rh(III) | Octahedral | Three PMe₃ ligands occupy one face of the octahedron. frontiersin.org |
| [NiCl₂(PMe₃)₂] | Ni(II) | Tetrahedral | Favored for Ni(II) with phosphine ligands. rsc.orgresearchgate.netescholarship.org |
This table summarizes key information for some representative homogeneous coordination compounds.
Heterogeneous Metal-Organic Frameworks and Supported Catalysts
The immobilization of homogeneous catalysts onto solid supports offers advantages in terms of catalyst separation and recycling. Research has extended to incorporating phosphine ligands, including trimethylphosphine, into heterogeneous systems like Metal-Organic Frameworks (MOFs) and onto inorganic supports.
Metal-Organic Frameworks (MOFs): MOFs are crystalline porous materials constructed from metal nodes and organic linkers. Phosphine-functionalized MOFs can be synthesized by using linkers containing phosphine moieties. researchgate.net These materials can then be used to coordinate metal centers, creating site-isolated heterogeneous catalysts. While the incorporation of bulkier phosphines into MOF structures has been more extensively studied, the principles can be applied to trimethylphosphine-functionalized linkers. The synthesis can be achieved through direct solvothermal methods or post-synthetic modification of a pre-formed MOF. researchgate.net
Supported Catalysts: Trimethylphosphine and its metal complexes can be immobilized on inorganic supports like silica (B1680970) (SiO₂) and alumina (B75360) (Al₂O₃). ijcce.ac.irnewcastle.edu.au This is typically achieved by grafting a phosphine-containing silane (B1218182) or by direct adsorption of the phosphine or its complex onto the support surface. The surface hydroxyl groups of silica and alumina can interact with the phosphine, facilitating its immobilization. newcastle.edu.au These supported catalysts aim to combine the high activity and selectivity of homogeneous systems with the practical benefits of heterogeneous catalysis.
Stereochemical Investigations of Coordination Geometries and Isomerism
The spatial arrangement of ligands around a central metal atom, or stereochemistry, is a fundamental aspect of coordination chemistry that dictates the physical and chemical properties of a complex. Trimethylphosphine complexes, particularly in chloride-containing systems, exhibit various forms of isomerism.
Cis-Trans Isomerism: In square planar complexes of the type [MA₂B₂], such as [PtCl₂(PMe₃)₂], the ligands can be arranged in two distinct ways: cis, where identical ligands are adjacent to each other (90° apart), and trans, where they are opposite (180° apart). researchgate.netrsc.org These isomers often have different physical properties, such as solubility and color, and can exhibit different reactivity. researchgate.net
Facial-Meridional (fac-mer) Isomerism: Octahedral complexes with the general formula [MA₃B₃], like [RhCl₃(PMe₃)₃], can exist as two geometrical isomers. frontiersin.org In the facial (fac) isomer, the three identical ligands (e.g., PMe₃) are located on one triangular face of the octahedron. mit.eduusf.edu In the meridional (mer) isomer, the three identical ligands lie in a plane that bisects the octahedron. mit.edurscf.ru These isomers can be distinguished using techniques like NMR spectroscopy.
The relatively small cone angle of trimethylphosphine allows for the formation of these various isomers without prohibitive steric hindrance, making it a useful ligand for studying the principles of coordination chemistry stereoisomerism.
Advanced Spectroscopic and Computational Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Elucidation
NMR spectroscopy is a cornerstone technique for the characterization of trimethylphosphine (B1194731) hydrogen chloride in solution and the solid state. By probing the magnetic properties of atomic nuclei, NMR provides unparalleled information on connectivity, molecular environment, and dynamic processes.
Phosphorus-31 (³¹P) NMR spectroscopy is exceptionally informative for studying phosphorus-containing compounds due to the 100% natural abundance and spin-½ nucleus of ³¹P. The chemical shift (δ) is highly sensitive to the electronic environment and coordination number of the phosphorus atom.
The protonation of trimethylphosphine (PMe₃) to form the trimethylphosphonium cation, [HPMe₃]⁺, induces a significant downfield shift in the ³¹P NMR spectrum. While free trimethylphosphine exhibits a chemical shift at approximately -62 ppm, phosphonium (B103445) salts typically resonate in a range from -5 to +30 ppm. youtube.com For instance, alkyl(tri-tert-butyl)phosphonium halides show signals around +50 ppm. mdpi.com This deshielding effect upon protonation is a clear indicator of the formation of the P-H bond and the resulting positive charge on the phosphorus center.
Furthermore, the ³¹P nucleus couples with the directly attached proton and the protons of the methyl groups. In a proton-coupled ³¹P NMR spectrum, the signal for [HPMe₃]⁺ would appear as a complex multiplet. However, it is common to acquire proton-decoupled spectra, which simplifies the signal to a singlet, confirming the presence of a single phosphorus environment. huji.ac.il The one-bond coupling constant between phosphorus and the directly attached hydrogen (¹JP-H) is typically large, often in the range of 500-700 Hz, and provides definitive evidence of the P-H bond. youtube.comhuji.ac.il
Table 1: Representative ³¹P NMR Data for Trimethylphosphine and Related Structures
| Compound/Species | Typical Chemical Shift (δ, ppm) | Key Features |
|---|---|---|
| Trimethylphosphine (PMe₃) | ~ -62 youtube.com | Signal is in the upfield region, characteristic of trivalent phosphines. |
| Trimethylphosphine Hydrogen Chloride ([HPMe₃]Cl) | -5 to +30 (expected range) youtube.com | Significant downfield shift upon protonation due to the positive charge. |
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide detailed information about the organic framework of the trimethylphosphonium cation.
In the ¹H NMR spectrum of [HPMe₃]Cl, two distinct signals are expected: one for the proton directly bonded to phosphorus (P-H) and another for the nine equivalent protons of the three methyl groups (C-H).
The P-H proton signal appears as a doublet due to coupling with the ³¹P nucleus (¹JH-P), with a large coupling constant characteristic of a direct P-H bond. huji.ac.il
The methyl protons appear as a doublet due to two-bond coupling to the phosphorus atom (²JH-P). A typical value for this type of coupling is around 13.5 Hz. stackexchange.com
In the ¹³C NMR spectrum, a single signal is expected for the three equivalent methyl carbons. In a proton-decoupled spectrum, this signal appears as a doublet due to the one-bond coupling with the phosphorus atom (¹JC-P). researchgate.net The magnitude of ¹JC-P is sensitive to the hybridization and substituents on the phosphorus atom.
Table 2: Expected NMR Parameters for the Trimethylphosphonium Cation ([HPMe₃]⁺)
| Nucleus | Signal | Multiplicity (Coupled to ³¹P) | Expected Coupling Constant (J) |
|---|---|---|---|
| ¹H | P-H | Doublet | ¹JH-P: ~500-700 Hz huji.ac.il |
| ¹H | CH₃ | Doublet | ²JH-P: ~10-15 Hz stackexchange.com |
Advanced NMR techniques can probe more complex phenomena such as chemical exchange and the structure of this compound in the solid state.
Dynamic NMR (DNMR) , particularly 2D exchange spectroscopy (EXSY), can be used to study dynamic processes like proton exchange between the phosphonium cation and other acidic species in solution. nih.govdatapdf.com By analyzing cross-peaks in the EXSY spectrum, it is possible to determine the rates of these exchange processes, providing mechanistic insights. datapdf.com
Solid-State NMR (SSNMR) is invaluable for characterizing the compound in its crystalline form, offering a bridge between spectroscopic and crystallographic data. nih.gov Using techniques like Cross-Polarization Magic-Angle Spinning (CPMAS), it is possible to obtain high-resolution ¹³C and ³¹P spectra of solid [HPMe₃]Cl. nih.gov These spectra can reveal the presence of different polymorphs or non-equivalent molecules within the crystal lattice. rsc.org Furthermore, advanced solid-state experiments can determine internuclear distances and the orientation of chemical shift tensors, providing detailed structural constraints. nih.gov
Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Bonding Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are excellent for identifying functional groups and analyzing bonding characteristics. The formation of this compound from its precursors leads to distinct changes in the vibrational spectrum.
The most significant feature in the IR and Raman spectra of [HPMe₃]Cl is the appearance of the P-H stretching vibration . This mode is absent in the spectrum of free trimethylphosphine. The P-H stretching frequency provides direct evidence of the formation of the phosphonium salt. Another key feature is the set of vibrations associated with the P-C bonds. The symmetric and asymmetric stretching and bending modes of the P(CH₃)₃ framework will be present. The interaction with hydrogen chloride can cause shifts in the vibrational frequencies of the trimethylphosphine moiety compared to the free ligand. nih.gov For example, a study on the related trimethyl phosphite-HCl adduct showed clear shifts in the vibrational frequencies of both submolecules upon forming a hydrogen bond. nih.gov
Table 3: Key Vibrational Modes for this compound
| Vibrational Mode | Description | Expected Spectral Region (cm⁻¹) |
|---|---|---|
| ν(P-H) | Phosphonium P-H stretch | ~2300 - 2450 |
| ν(C-H) | Methyl C-H stretches | ~2800 - 3000 |
| δ(CH₃) | Methyl group bending/deformations | ~1300 - 1450 |
X-ray Diffraction Techniques for Solid-State Structural Determination
The structure of the trimethylphosphonium cation is expected to be a distorted tetrahedron around the central phosphorus atom, with approximate C₃ᵥ symmetry. smolecule.com Key structural parameters obtained from XRD would include:
The P-H and P-C bond lengths.
The H-P-C and C-P-C bond angles.
The nature and geometry of hydrogen bonding interactions between the acidic P-H proton and the chloride anion.
While a specific crystal structure for this compound is not detailed in the provided search results, data for numerous coordination compounds containing trimethylphosphine as a ligand are available, demonstrating the feasibility of such analyses. nih.gov
Mass Spectrometry Approaches in Reaction Monitoring and Product Identification
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is highly effective for molecular weight determination and product identification.
For the analysis of an ionic compound like this compound, "soft" ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are most suitable. These methods can transfer the pre-formed [HPMe₃]⁺ cation from solution into the gas phase for detection. The resulting mass spectrum would show a prominent peak corresponding to the mass of the trimethylphosphonium cation (m/z ≈ 77.05).
Mass spectrometry can also be employed for reaction monitoring. For instance, by continuously infusing a reaction mixture into the mass spectrometer, one could follow the formation of the [HPMe₃]⁺ ion in real-time as trimethylphosphine reacts with hydrogen chloride. nih.govrsc.org This approach provides valuable kinetic and mechanistic information about the salt formation process.
Computational Chemistry and Theoretical Modeling of Reactivity and Structure
Computational chemistry serves as a powerful tool for elucidating the intricate details of molecular structure, bonding, and reactivity that are often challenging to probe experimentally. For this compound, theoretical modeling provides fundamental insights into its electronic properties, reaction mechanisms, and intermolecular behavior. These computational methodologies allow for a systematic investigation of the compound at the atomic level, complementing and guiding experimental studies.
Density Functional Theory (DFT) for Electronic Structure and Reaction Pathways
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and reaction pathways of organophosphorus compounds due to its favorable balance of accuracy and computational cost. DFT calculations are instrumental in modeling the geometric parameters, charge distribution, and frontier molecular orbitals of this compound, which are essential for understanding its stability and reactivity.
Studies on related phosphonium salts and phosphine (B1218219) adducts demonstrate that DFT can accurately predict key structural features. For instance, calculations on phosphine-HCl adducts help to distinguish between a hydrogen-bonded complex and a true phosphonium ion pair, [R₃PH]⁺Cl⁻. academie-sciences.frnih.gov In the case of the related trimethylphosphine oxide-HCl system, DFT calculations were employed to evaluate the potential energy surface and identify the minimum energy structure. academie-sciences.fr While gas-phase DFT calculations sometimes predict a hydrogen-bonded adduct, the inclusion of solvent models often correctly shows the phosphonium salt as the more stable form, highlighting the crucial role of the environment. academie-sciences.fr
DFT is also extensively used to explore reaction pathways involving phosphonium species, such as proton transfer, ligand exchange, and P-H or C-H bond activation. acs.orgcjcatal.commdpi.com By mapping the potential energy surface, transition states can be located, and activation energy barriers can be calculated. This provides a quantitative understanding of reaction kinetics and mechanisms. For example, DFT studies on transition-metal-catalyzed reactions involving phosphine ligands provide insights into how the electronic properties of the phosphorus center influence the catalytic cycle. acs.orgmdpi.com For this compound, DFT can model the energetics of its formation from trimethylphosphine and hydrogen chloride and its subsequent reactions.
Table 1: Representative DFT-Calculated Parameters for Phosphorus Compounds
| Parameter | System | Calculated Value | Significance |
|---|---|---|---|
| P–C Bond Length | Trimethylphosphine | 1.847 Å scispace.com | Provides a baseline for structural changes upon protonation. |
| P=O Bond Length | Trimethylphosphine Oxide | ~1.560 Å academie-sciences.fr | Key parameter for studying the interaction with HCl. |
| Activation Energy (ΔG‡) | P-H Bond Activation | 4.9 - 21.5 kcal/mol researchgate.net | Quantifies the kinetic feasibility of deprotonation reactions. |
| O-H Bond Dissociation Energy | PR₃–OH Intermediates | 5.0 - 13.4 kcal/mol nih.gov | Indicates the hydrogen atom donor capability in radical reactions. |
Ab Initio and Highly Correlated Methods for Energetic and Spectroscopic Predictions
While DFT is a versatile tool, ab initio and highly correlated methods provide a higher level of theory for more accurate energetic and spectroscopic predictions. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are based on solving the Schrödinger equation with fewer approximations than DFT, making them computationally more intensive but often more reliable for challenging systems.
For this compound, high-level ab initio calculations are crucial for obtaining precise predictions of bond energies, proton affinities, and reaction enthalpies. A notable application is in resolving discrepancies found at the DFT level. In the study of the trimethylphosphine oxide-HCl adduct, while standard DFT methods failed to predict the correct solid-state ionic structure in the gas phase, higher correlated methods like Configuration Interaction with Singles and Doubles (CISD) correctly identified the phosphonium ion pair as the stable form. academie-sciences.fr This underscores the importance of electron correlation effects in describing the potential energy surface of proton transfer between the phosphine and HCl.
These methods are also the gold standard for predicting spectroscopic properties. Ab initio calculations can generate highly accurate vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra to confirm structural assignments. researchgate.net For this compound, theoretical predictions can help assign the characteristic P-H stretching and bending vibrations of the cation and distinguish them from the vibrations of a simple hydrogen-bonded adduct. Similarly, nuclear magnetic resonance (NMR) chemical shifts can be calculated with high accuracy, aiding in the interpretation of experimental ³¹P and ¹H NMR spectra.
Table 2: Comparison of Computational Methods for Structural Prediction
| Method | Key Feature | Application to Trimethylphosphine HCl |
|---|---|---|
| DFT (e.g., B3LYP) | Good balance of cost and accuracy. | Geometry optimization, reaction pathway screening. nih.govacs.org |
| MP2 | Includes electron correlation effects. | More accurate energy calculations, intermolecular interactions. |
| CCSD(T) | "Gold standard" for single-reference systems. | High-accuracy benchmark energies, spectroscopic constants. researchgate.net |
| CISD | Includes excited state configurations. | Correctly predicts ionic vs. adduct nature where DFT may fail. academie-sciences.fr |
Molecular Dynamics Simulations of Intermolecular Interactions
Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior and intermolecular interactions of this compound in condensed phases, such as in solution or the liquid state. nih.govresearchgate.net Unlike quantum chemical methods that typically focus on single molecules or small clusters, MD simulates the movement of an ensemble of molecules over time based on a classical force field. uiowa.edugithub.io
A force field for this compound would consist of parameters describing bonded (bond stretching, angle bending, dihedral torsion) and non-bonded (van der Waals and electrostatic) interactions. The electrostatic interactions are particularly important for a salt, as they include the strong ion-ion forces between the [P(CH₃)₃H]⁺ cation and the Cl⁻ anion, as well as ion-dipole interactions with solvent molecules.
MD simulations on liquid trimethylphosphine have revealed that it behaves like a simple liquid of nearly spherical particles, with short-range orientational correlations arising from dipole-dipole interactions. nih.govresearchgate.net For an aqueous solution of this compound, MD simulations could provide detailed insights into:
Solvation Structure: Determining the coordination number and radial distribution functions of water molecules around the cation and anion, revealing the organization of the solvent shells.
Ion Pairing: Quantifying the extent of contact ion pairs versus solvent-separated ion pairs and calculating the potential of mean force for ion association/dissociation.
Transport Properties: Calculating diffusion coefficients and ionic conductivity, which relate directly to the mobility of the ions in the solution.
By simulating the collective behavior of molecules, MD provides a bridge between the single-molecule properties calculated by quantum chemistry and the macroscopic properties observed experimentally.
Applications in Advanced Chemical Synthesis and Catalysis
Homogeneous Catalysis Mediated by Trimethylphosphine-Chloride Adducts/Complexes
In homogeneous catalysis, trimethylphosphine (B1194731) is valued for its strong electron-donating ability and relatively small size (Tolman cone angle of 118°), which influence the reactivity and stability of metal centers. wikipedia.org Metal complexes are often formed from metal chloride precursors, such as palladium(II) chloride or nickel(II) chloride, where the chloride ligand can be either retained in the final catalyst or displaced. researchgate.netwikipedia.org The resulting trimethylphosphine-metal-chloride complexes are pivotal in mediating a variety of important chemical transformations.
Trimethylphosphine-chloride systems have been successfully employed in catalytic hydrogenation, most notably in the reduction of carbon dioxide. Ruthenium complexes containing both trimethylphosphine and chloride ligands have been identified as effective catalysts for the hydrogenation of CO2 to formic acid. researchgate.netosti.gov For instance, the complex cis-(PMe3)4RuCl(OAc) serves as a catalyst precursor. osti.gov In solution, this species can form other active complexes, demonstrating the dynamic role of the ligand and ion environment. High-pressure NMR studies have helped elucidate the mechanism, identifying key intermediates in the catalytic cycle. osti.gov
The strong σ-donating character of PMe3 is crucial in these systems, as it enhances the electron density at the metal center, facilitating key steps like the oxidative addition of H2. wikipedia.org While Wilkinson's catalyst, RhCl(PPh3)3, is a benchmark for alkene hydrogenation, the principles extend to catalysts with more electron-rich alkylphosphines like PMe3, which can offer different reactivity and stability profiles. wikipedia.org In hydrofunctionalization reactions, where a bond is added across an unsaturated substrate, phosphine (B1218219) ligands are essential for controlling the catalyst's activity and selectivity. acs.orgnih.govrsc.org
Trimethylphosphine is a powerful ligand for transition metal-catalyzed cross-coupling reactions, which are fundamental to carbon-carbon and carbon-heteroatom bond formation. Its strong electron-donating nature and steric profile are particularly advantageous for activating challenging substrates, such as aryl chlorides and compounds with inert C-H or C-F bonds. nih.gov
Nickel catalysts supported by trimethylphosphine, often generated from nickel chloride precursors, have shown high activity in the C–F bond activation and subsequent alkylation of polyfluoroaryl imines. researchgate.net Similarly, palladium complexes with bulky trialkylphosphines are effective for a range of cross-coupling reactions including Suzuki, Stille, and Negishi couplings under mild conditions. nih.gov The use of PMe3 can promote the oxidative addition step, which is often rate-limiting, especially with less reactive electrophiles like aryl chlorides.
Furthermore, rhodium-catalyzed systems, typically derived from rhodium chloride precursors, utilize phosphine ligands to direct the activation of C-H bonds for arylation reactions. nih.govnih.govrsc.org The phosphine group itself can act as a directing group, facilitating the selective functionalization of a C-H bond at the ortho position of an arylphosphine. nih.gov The activation of strong C-F bonds, which is synthetically challenging, is also enabled by phosphine-ligated metal centers that can undergo oxidative addition into the C-F bond. nih.govgla.ac.ukcanada.caacs.org
| Reaction Type | Catalyst Precursor | Ligand | Substrate 1 | Substrate 2 | Product Type | Ref. |
| Negishi Coupling | Ni(acac)2 / NiCl2(dme) | PMe3 | Polyfluoroaryl imine | ZnMe2 | Methylated imine | researchgate.net |
| C-H Arylation | [Rh(cod)Cl]2 | P(aryl)3 (substrate) | Arylphosphine | Aryl bromide | Biaryl monophosphine | nih.gov |
| Suzuki Coupling | Pd(OAc)2 | P(t-Bu)3 | Aryl chloride | Arylboronic acid | Biaryl | nih.gov |
| C-F Activation | Ni(COD)2 | PEt3 | Pentafluoropyridine | - | trans-Ni(PEt3)2(C5F4N)F | gla.ac.uk |
In the field of polymer chemistry, trimethylphosphine-chloride complexes are instrumental in catalytic olefin polymerization and oligomerization. Nickel complexes containing PMe3 are active catalysts for these processes. For example, phenylnickel-2-phosphinophenolate trimethylphosphine complexes, which can be synthesized from NiCl2(PMe3)2, serve as catalysts for the polymerization and oligomerization of ethylene (B1197577). researchgate.net The structure of the phosphine ligand is a key determinant of the reaction's outcome, influencing the molecular weight of the resulting polymer or the selectivity towards specific oligomers like 1-hexene (B165129) and 1-octene. nih.gov Chromium-based catalysts paired with various phosphine ligands are also widely used for selective ethylene oligomerization, highlighting the broad utility of phosphines in this industrially significant area. nih.gov
The reaction of trimethylphosphine with metal chlorides is a foundational method for synthesizing a diverse range of novel organometallic complexes. acs.org For instance, the reduction of metal halides like tantalum pentachloride (TaCl5) or tungsten hexachloride (WCl6) in trimethylphosphine as a reactive solvent leads to the formation of unique phosphine-hydride and ylide complexes. acs.org These transformations showcase the reactivity of PMe3 not just as a spectator ligand but as a reactant that can undergo C-H activation at its own methyl groups. The resulting organometallic compounds are often intermediates or subjects of study in fundamental chemistry, providing insight into bonding and reactivity. acs.org
Role in Heterogeneous Catalytic Systems, including Zeolites
While phosphine ligands are hallmarks of homogeneous catalysis, they also play a role in modifying and enhancing heterogeneous catalysts. Trimethylphosphine has been used to introduce phosphorus into zeolite frameworks, such as H-ZSM-5, via gas-phase deposition. rsc.org This modification, or "phosphatation," alters the acidic properties of the zeolite. The phosphorus species can interact with Brønsted acid sites, moderating their strength and changing the shape selectivity of the zeolite's pores. rsc.org These changes can improve catalyst lifetime and selectivity in reactions like the methanol-to-hydrocarbons (MTH) process by suppressing coke formation. rsc.org
The interaction of trimethylphosphine derivatives with zeolite surfaces is also studied using trimethylphosphine oxide (TMPO) as a probe molecule in 31P solid-state NMR spectroscopy. cardiff.ac.ukacs.orgresearchgate.netacs.org This technique allows for the precise characterization of the number, strength, and location of acid sites within the zeolite, which is crucial for understanding catalytic performance and designing better catalysts. acs.org The concept of modifying solid supports extends beyond zeolites; for example, palladium catalysts supported on titanium dioxide (Pd/TiO2) have been modified with triphenylphosphine (B44618) to enhance selectivity in acetylene (B1199291) hydrogenation. rsc.org This demonstrates a general strategy where phosphines can be used to tune the electronic and steric properties of active metal sites on a solid support.
Development of Novel Reagents and Synthetic Transformations
Trimethylphosphine hydrogen chloride is a valuable reagent in its own right, serving as a stable and less hazardous solid precursor for the pyrophoric and volatile trimethylphosphine liquid. wikipedia.orggoogle.com Treatment with a base liberates free PMe3 for use in synthesis. google.com This allows for the convenient handling and storage of a potent nucleophile and ligand.
The liberated trimethylphosphine is a versatile reagent for constructing new molecules. It can be easily oxidized to trimethylphosphine oxide or quaternized with alkyl halides to form phosphonium (B103445) salts like tetramethylphosphonium bromide. wikipedia.org These phosphonium salts have applications as phase-transfer catalysts and ionic liquids. Furthermore, trimethylphosphine is employed in stoichiometric reactions to synthesize novel phosphorus-containing compounds, such as trisphosphoranylphosphine oxides, which feature unusual P-P bonding arrangements. rsc.org The development of new synthetic methods, such as the Birum–Oleksyszyn reaction for creating α-aminophosphonates, can also utilize phosphite (B83602) precursors in transformations that highlight the broad utility of organophosphorus reagents in modern organic synthesis. nih.gov
Future Directions and Emerging Research Opportunities
Integration with Flow Chemistry and Automated Synthesis Paradigms
The transition from traditional batch processing to continuous flow chemistry represents a paradigm shift in chemical manufacturing, offering enhanced safety, better reaction control, and improved scalability. vapourtec.com Flow chemistry's advantages are particularly pronounced for reactions involving hazardous reagents or unstable intermediates, categories that often include organophosphorus compounds. wiley-vch.de The high surface-area-to-volume ratio in flow reactors allows for superior heat transfer, enabling reactions to be run at higher temperatures and pressures than are feasible in batch, often leading to significantly improved yields and shorter reaction times. wiley-vch.denih.govresearchgate.net
Automated synthesis platforms, which often leverage flow technology, further accelerate research by enabling high-throughput screening and optimization of reaction conditions. These systems can perform a wide array of chemical transformations, including Suzuki couplings, amide formations, and reductive aminations, with minimal human intervention. The integration of trimethylphosphine (B1194731) and its derivatives into these automated paradigms is a promising avenue for the rapid discovery of new catalysts and functional materials. For instance, a stock solution of trimethylphosphine hydrogen chloride could serve as a precursor for the in-situ generation of trimethylphosphine or for the synthesis of diverse libraries of phosphine-based ligands within an automated system. This approach streamlines the exploration of structure-activity relationships, a cornerstone of catalyst development.
| Parameter | Batch Chemistry | Flow Chemistry | Advantages in Flow Chemistry |
|---|---|---|---|
| Reagent Handling | Manual, large quantities per batch | Continuous pumping of small volumes | Improved safety with hazardous reagents like phosphines. |
| Heat Transfer | Limited by vessel surface area | High surface-area-to-volume ratio | Superior control of exotherms, allowing higher reaction temperatures. wiley-vch.de |
| Scalability | Complex, requires re-optimization | Achieved by extending run time ("scaling out") | More straightforward and predictable scale-up of processes. vapourtec.com |
| Reaction Telescoping | Requires isolation of intermediates | Intermediates can be passed directly to the next reactor | Reduces waste and purification steps, increasing overall efficiency. vapourtec.com |
Bio-Inspired Chemical Transformations and Biocatalysis Relevance
Nature provides a rich blueprint for designing highly efficient and selective catalysts. Metalloenzymes, in particular, perform complex chemical transformations under mild conditions, inspiring chemists to create synthetic mimics. rsc.org A significant area of this research is the development of catalysts for hydrogen production and activation, inspired by enzymes called hydrogenases. nih.gov The active sites of these enzymes often feature iron-iron or nickel-iron cores coordinated by ligands such as carbon monoxide and cyanide. nih.gov
Researchers have synthesized structural and functional models of the [FeFe]-hydrogenase active site to understand its mechanism and to develop catalysts for a future hydrogen economy. Trimethylphosphine has been incorporated as a ligand in these bio-inspired model compounds. nih.gov These synthetic analogues help elucidate the electronic and steric factors that govern the catalytic activity of the natural enzyme. By systematically modifying ligands like trimethylphosphine, researchers can tune the properties of the model complexes to enhance their stability and catalytic turnover rates for hydrogen production. nih.gov This research bridges the gap between homogeneous catalysis and biochemistry, paving the way for novel energy solutions.
Exploration in Supramolecular Chemistry and Self-Assembly Architectures
Supramolecular chemistry involves the study of chemical systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonds, aurophilic interactions, and van der Waals forces. rsc.org These interactions guide the spontaneous organization of molecules into well-defined, functional architectures through a process known as self-assembly. Phosphine (B1218219) ligands are instrumental components in the construction of these supramolecular structures, particularly in coordination-driven self-assembly where they bind to metal centers to form discrete metallacycles and metallacages. rsc.org
This compound possesses key features for participating in hydrogen-bonded networks. The protonated phosphorus center can act as a hydrogen bond donor, while the chloride anion is an effective hydrogen bond acceptor. rsc.org This donor-acceptor capability allows the compound to direct the assembly of larger structures in the solid state. Research on related gold(I) phosphine complexes has demonstrated the formation of intricate, solvent-accessible frameworks and two-dimensional netsheets guided by hydrogen bonding. rsc.orgrsc.orgresearchgate.netyork.ac.uk The principles learned from these systems can be applied to design novel crystalline materials with tailored porosity and recognition properties, using simple building blocks like this compound.
| Interaction Type | Description | Relevance to Trimethylphosphine HCl |
|---|---|---|
| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | The [P-H]⁺ moiety can act as a donor and the Cl⁻ anion as an acceptor, facilitating framework construction. rsc.org |
| Coordination Bonds | The donation of a pair of electrons from a ligand (e.g., phosphine) to a metal center. | The fundamental interaction for creating metallosupramolecular architectures like cages and cycles. rsc.org |
| Aurophilic Interactions | A weak attractive interaction between gold(I) centers, comparable in strength to a hydrogen bond. | Observed in self-assembled gold-phosphine complexes, contributing to structural stability. |
Synergistic Approaches with Artificial Intelligence and Machine Learning in Catalyst Design
In the context of catalyst design, ML models are trained on large datasets containing information about catalyst structures, reaction conditions, and performance metrics (e.g., yield, selectivity). mdpi.com For phosphine-based catalysts, the "features" used to train these models can include steric and electronic properties of the phosphine ligand, such as the Tolman cone angle and electronic parameter. The properties of a fundamental ligand like trimethylphosphine serve as a baseline in these datasets. By learning the complex relationships between these features and catalytic activity, ML algorithms can predict the performance of novel, untested catalyst structures. researchgate.net This data-driven approach allows researchers to prioritize the synthesis of the most promising candidates, making the discovery process more efficient and cost-effective. youtube.com The integration of AI with automated synthesis platforms promises a future of autonomous "self-driving laboratories" for materials discovery.
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling trimethylphosphine hydrogen chloride in laboratory settings?
- Methodology : Follow OSHA and ACS guidelines for pyrophoric and toxic compounds. Use inert atmosphere gloveboxes for handling due to trimethylphosphine’s air-sensitive nature . Store in airtight containers under nitrogen, away from oxidizers (e.g., peroxides) . Monitor decomposition products (e.g., HCl gas, phosphorus oxides) using real-time gas sensors or FTIR spectroscopy .
Q. How is this compound synthesized, and what are common impurities?
- Methodology : Synthesize via ligand substitution, reacting trimethylphosphine with HCl gas in anhydrous ether at 0–5°C . Purify via recrystallization in ethanol/hexane mixtures. Characterize purity using ³¹P NMR (δ ~-20 ppm for free ligand vs. δ +30–40 ppm for coordinated species) and elemental analysis (±0.3% C/H/N tolerance) . Common impurities include unreacted HCl (detected via argentometric titration) and oxidized phosphine byproducts (e.g., trimethylphosphine oxide, identified by GC-MS) .
Q. What analytical techniques are recommended for confirming the structural integrity of this compound?
- Methodology : Use single-crystal X-ray diffraction to resolve bond lengths (e.g., P–Cl ≈ 2.05 Å) and angles (e.g., Cl–P–Cl ~109.5°) . Compare with DFT-optimized geometries (B3LYP/6-311++G** basis set) to validate crystallographic data . IR spectroscopy can confirm HCl coordination via P–H stretches (2400–2700 cm⁻¹) .
Advanced Research Questions
Q. How do non-covalent interactions between trimethylphosphine and HCl influence reactivity in catalytic systems?
- Methodology : Apply the Boys-Bernardi counterpoise correction to compute interaction energies at the MP2/aug-cc-pVTZ level . Benchmark against the Non-Covalent Interactions Atlas (NCIAtlas), which classifies P···H–Cl hydrogen bonds (bond critical point density ≈ 0.02–0.03 a.u.) . Experimental validation via variable-temperature ¹H NMR can quantify association constants (Ka) in solution .
Q. What strategies resolve discrepancies in reported thermal stability data for this compound?
- Methodology : Conduct thermogravimetric analysis (TGA) under controlled atmospheres (N₂ vs. air) to assess decomposition onset temperatures. Cross-reference with DSC to identify exothermic events (e.g., HCl release at 120–150°C) . Reconcile conflicting data by standardizing heating rates (e.g., 5°C/min) and sample masses (≤5 mg) to minimize thermal lag .
Q. How can computational modeling predict the toxicity profile of this compound when experimental data is lacking?
- Methodology : Use QSAR models (e.g., ECOSAR or TEST) to estimate acute toxicity (LC50, EC50). Validate with in vitro assays:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
